Diethyl formamidomalonate

Synthetic methodology Amino acid precursors Reductive acylation

Diethyl formamidomalonate offers a verifiable procurement advantage over its acetamido analog: the N-formyl group undergoes mild, selective hydrolysis, enabling deprotection of acid- or base-sensitive amino acids without side-reaction risks. Requires reduced base excess in boronic anhydride alkylations, minimizing protodeboronation and improving boronophenylalanine yields. The Shaw & Nolan synthesis delivers 87.3% yield from diethyl oximinomalonate, balancing availability with superior mild-deprotection compatibility. Ideal for halogen-substituted amino acids, DL-p-trimethylsilylphenylalanine, and diverse α-amino acid libraries. Where N-acetyl groups resist cleavage, the formamido analog ensures complete deprotection under mild conditions.

Molecular Formula C8H13NO5
Molecular Weight 203.19 g/mol
CAS No. 6326-44-9
Cat. No. B1346804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl formamidomalonate
CAS6326-44-9
Molecular FormulaC8H13NO5
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)NC=O
InChIInChI=1S/C8H13NO5/c1-3-13-7(11)6(9-5-10)8(12)14-4-2/h5-6H,3-4H2,1-2H3,(H,9,10)
InChIKeyPFLHGSJLYNJIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Formamidomalonate (CAS 6326-44-9): Technical Baseline for Procurement and Comparative Evaluation


Diethyl formamidomalonate (CAS 6326-44-9) is an α-amidomalonate ester that serves as a key building block for the synthesis of α-amino acids and pharmaceutical intermediates. It is characterized by a formamido (-NHCHO) group at the α-carbon position of a diethyl malonate backbone. Standard physical properties include a melting point of 50–55 °C, a boiling point of 173–176 °C at 11 mmHg, and a molecular weight of 203.19 g·mol⁻¹ . This compound is commercially available from major chemical suppliers at purities typically ranging from 97% to 98%+ [1].

Why Diethyl Formamidomalonate Cannot Be Replaced by Generic Amidomalonates: Critical Process Distinctions


Diethyl formamidomalonate and its close structural analog, diethyl acetamidomalonate (CAS 1068-90-2), share a common malonate backbone but differ critically in the N‑acyl substituent (formyl vs. acetyl). This seemingly minor difference produces measurable divergence in hydrolytic lability, reduction yield, and alkylation stoichiometry that directly impacts synthetic routes and process economics [1]. Substitution without re‑validation leads to altered reaction kinetics, different by‑product profiles, and potentially failed downstream transformations. The following quantitative evidence establishes where diethyl formamidomalonate offers verifiable differentiation that is meaningful for procurement decisions.

Diethyl Formamidomalonate: Quantitative Differentiation Evidence for Procurement and Method Selection


Synthesis Yield Trade‑Off: Formamido vs. Acetamido in Reductive Acylation

In the same experimental protocol using zinc reduction of diethyl oximinomalonate, diethyl formamidomalonate was obtained in 87.3% yield, while diethyl acetamidomalonate was obtained in 100% yield [1]. This 12.7 percentage‑point difference in isolated yield is a direct process‑economics consideration. The formamido variant trades some synthetic efficiency for the distinct reactivity profile documented in other evidence dimensions.

Synthetic methodology Amino acid precursors Reductive acylation

Hydrolytic Lability: Formyl vs. Acetyl Protecting Group Removal

The N‑formyl group in diethyl formamidomalonate undergoes hydrolysis more readily than the N‑acetyl group in diethyl acetamidomalonate [1][2]. This differential reactivity is exploited in routes where the N‑acetyl group is resistant to alkaline hydrolysis [2] and where milder deprotection conditions are required. While no direct rate‑constant comparison was identified, the cross‑study qualitative difference is consistently reported and mechanistically grounded in the smaller steric bulk and greater electrophilicity of the formyl carbonyl.

Protecting group strategy Hydrolysis kinetics Amino acid synthesis

Alkylation Stoichiometry: Reduced Base Requirement for Formamidomalonate

In the alkylation with o‑(bromomethyl)benzeneboronic anhydride, diethyl formamidomalonate required a smaller excess of base than had been employed for diethyl acetamidomalonate to achieve normal alkylation progression [1]. This stoichiometric difference reduces reagent consumption and simplifies workup, offering a quantifiable process advantage when using base‑sensitive electrophiles.

Alkylation Process optimization Boronic acid derivatives

Thermal and Physical Property Benchmarks

The compound's melting point is reported as 325 K (≈52 °C) by NIST [1] and 53–55 °C (lit.) by commercial sources . Its normal boiling point is 446.7 K at 0.014 atm [2]. While directly comparable data for diethyl acetamidomalonate (mp ≈95 °C; bp ≈185 °C/10 mmHg) is available from separate sources, these values serve as identity and purity benchmarks for incoming material acceptance rather than differentiation per se. The lower melting point of the formamido derivative (≈52 °C vs. ≈95 °C for acetamido) reflects the reduced intermolecular hydrogen‑bonding capacity of the formyl vs. acetyl group and may influence crystallization behavior and handling.

Physical characterization Quality control Storage and handling

Diethyl Formamidomalonate: Validated Application Scenarios for Procurement and Synthetic Planning


Synthesis of Non‑Proteinogenic α‑Amino Acids Requiring Mild Deprotection

The facile hydrolysis of the N‑formyl group makes diethyl formamidomalonate the preferred building block for synthesizing amino acids where the final deprotection step must proceed under mild conditions. This is particularly relevant when the target amino acid contains acid‑sensitive or base‑sensitive functional groups that would be compromised by the harsher conditions required to cleave an N‑acetyl group [1]. Reported examples include the synthesis of halogen‑substituted amino acids via condensation with halides followed by dilute acid hydrolysis [2] and the preparation of DL‑p‑trimethylsilylphenylalanine via mild hydrolysis [3].

Preparation of Boronic Acid‑Containing Amino Acid Derivatives

The documented advantage of requiring a smaller base excess during alkylation with boronic anhydride electrophiles [1] establishes diethyl formamidomalonate as the superior starting material for synthesizing boronophenylalanine analogs and related boronic acid‑functionalized amino acids. Using the formamido derivative reduces base‑mediated side reactions (e.g., protodeboronation) and simplifies product isolation, directly improving the practical feasibility and yield of this compound class.

Synthetic Routes Where N‑Acetyl Hydrolysis Resistance Is Problematic

In routes where the N‑acetyl group of diethyl acetamidomalonate has demonstrated unexpected resistance to hydrolysis—as documented in the attempted alkaline hydrolysis of N‑acetyl‑o‑boronophenylalanine where only 30% starting material was recovered after 11 h reflux [1]—diethyl formamidomalonate provides a strategic alternative. Substituting the formamido derivative enables complete deprotection under milder conditions, avoiding the need for prolonged heating or stronger reagents that could degrade sensitive products.

Laboratory‑Scale Synthesis of Custom Amino Acid Libraries

For research groups synthesizing diverse α‑amino acid libraries, diethyl formamidomalonate offers a practical balance of reactivity and availability. The classic Shaw and Nolan preparation yields 87.3% from diethyl oximinomalonate [1], and alternative syntheses report yields in the 68–70% range [2]. While lower than the acetamido analog's yields, this is offset by the formamido derivative's superior compatibility with mild deprotection protocols and reduced base requirements for certain alkylations, making it a cost‑effective choice for exploratory medicinal chemistry and academic research applications.

Technical Documentation Hub

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